4-Hydroxy-3-oxobutanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-oxobutanoic acid can be synthesized through various methods. One common method involves the oxidation of 4-hydroxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method includes the aldol condensation of acetaldehyde with glyoxylic acid, followed by hydrolysis and decarboxylation .
Industrial Production Methods: In industrial settings, this compound can be produced through the microbial fermentation of glucose using specific strains of bacteria that possess the necessary enzymes for the conversion . This method is advantageous due to its cost-effectiveness and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxobutanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-hydroxybutanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 4-oxobutanoic acid.
Reduction: 4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-oxobutanoic acid has several applications in scientific research:
Mechanism of Action
4-Hydroxy-3-oxobutanoic acid acts as an antioxidant by scavenging reactive oxygen species and reactive nitrogen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. This mechanism involves the donation of electrons to neutralize free radicals, thus protecting cells from oxidative stress.
Comparison with Similar Compounds
- 4-Hydroxy-2-oxobutanoic acid
- 4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid
- 4-Hydroxy-4-oxobutanoic acid
Comparison: 4-Hydroxy-3-oxobutanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes . Compared to similar compounds, it has distinct antioxidant properties and serves as a key intermediate in metabolic pathways .
Properties
IUPAC Name |
4-hydroxy-3-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-3(6)1-4(7)8/h5H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZCMVCLPKSUOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599988 | |
Record name | 4-Hydroxy-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162369-88-2 | |
Record name | 4-Hydroxy-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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